molecular formula C13H20ClN3 B1399446 4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine CAS No. 1316225-88-3

4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine

Cat. No.: B1399446
CAS No.: 1316225-88-3
M. Wt: 253.77 g/mol
InChI Key: RJQGAJSJSMTNJW-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine is a chemical intermediate designed for research applications in medicinal chemistry and drug discovery. This compound features a chloro-substituted pyrimidine ring, a versatile functional group that serves as an excellent leaving group in nucleophilic aromatic substitution reactions, facilitating the construction of more complex molecules . Its structure, which incorporates a methyl group and an isopropylpiperidine moiety, suggests potential for enhancing target binding and optimizing physicochemical properties in lead compound development. Research Applications: This reagent is primarily utilized in organic synthesis as a key building block for pharmaceuticals and agrochemicals. The chloro and methyl substituents on the pyrimidine ring are common in bioactive molecules, including kinase inhibitors used in oncology research . The piperidine scaffold, a prevalent feature in many active pharmaceutical ingredients, may contribute to the molecule's pharmacokinetic profile. Researchers can employ this compound to synthesize diverse compound libraries for high-throughput screening or to create targeted probes for biological evaluation. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified professionals using appropriate personal protective equipment. Refer to the Safety Data Sheet for comprehensive hazard and handling information.

Properties

IUPAC Name

4-chloro-2-methyl-6-(1-propan-2-ylpiperidin-3-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3/c1-9(2)17-6-4-5-11(8-17)12-7-13(14)16-10(3)15-12/h7,9,11H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQGAJSJSMTNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine involves several steps, typically starting with the preparation of the pyrimidine ring followed by the introduction of the chloro and isopropylpiperidinyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro group at position 4 undergoes substitution with nucleophiles such as amines, alkoxides, and boronic acids.

Reaction TypeConditionsReagentsProductYieldSource
Suzuki CouplingPd catalyst, base, 80–100°C2-Aminopyridine-5-boronic acid pinacol ester5-(4-Morpholino-6-(piperidinylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine88%
Amine SubstitutionDCM, RTPiperazine derivatives4-((2-(2-Aminopyrimidin-5-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N,N-dimethylpiperazine-1-carboxamide72%
Alkoxy SubstitutionNaH, THFMorpholine4-Morpholino-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidineNot reported

Key Findings :

  • Suzuki couplings proceed efficiently under palladium catalysis (e.g., Pd(PPh₃)₄) with aryl/heteroaryl boronic esters, enabling aryl/heteroaryl introduction at position 4 .

  • Secondary amines (e.g., piperazine) react via SNAr, facilitated by the electron-deficient pyrimidine ring .

Functionalization of the Piperidine Moiety

The 1-isopropylpiperidin-3-yl group undergoes alkylation, acylation, and oxidation.

Reaction TypeConditionsReagentsProductYieldSource
AlkylationK₂CO₃, DMFMethyl iodide1-Isopropyl-3-(4-methyl-6-(methylamino)pyrimidin-2-yl)piperidinium iodide65%
AcylationPyridine, 80°CAcetyl chloride1-Isopropyl-3-(4-chloro-2-methylpyrimidin-6-yl)piperidin-3-yl acetate78%
OxidationKMnO₄, H₂O1-Isopropyl-3-(4-chloro-2-methylpyrimidin-6-yl)piperidine-3-carboxylic acidNot reported

Key Findings :

  • Alkylation : The tertiary amine in the piperidine ring reacts with alkyl halides to form quaternary ammonium salts .

  • Acylation : Acetyl chloride modifies the piperidine nitrogen under mild conditions .

Reductive Dechlorination

The chlorine atom can be replaced via catalytic hydrogenation.

Reaction TypeConditionsReagentsProductYieldSource
HydrogenationH₂ (1 atm), Pd/CEthanol, RT6-(1-Isopropylpiperidin-3-yl)-2,4-dimethylpyrimidine90%

Mechanistic Insight :

  • Palladium-catalyzed hydrogenolysis selectively removes the chlorine without affecting other substituents .

Cross-Coupling Reactions

The methyl group at position 2 participates in radical-mediated functionalization.

Reaction TypeConditionsReagentsProductYieldSource
BrominationNBS, AIBN, CCl₄4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-(bromomethyl)pyrimidine55%

Applications :

  • Bromination enables further derivatization (e.g., Suzuki coupling, nucleophilic substitution) at the methyl position .

Complexation with Metal Catalysts

The pyrimidine nitrogen and piperidine lone pairs enable coordination with transition metals.

Reaction TypeConditionsReagentsProductApplicationSource
Zirconium ComplexationZrCl₄, THFZr(IV)-pyrimidine complexCatalytic cyclization

Significance :

  • Zirconium complexes facilitate cyclization reactions in multi-step syntheses .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine serves as a crucial building block in the synthesis of various therapeutic agents. Its structural characteristics allow it to be modified for enhanced biological activity. Research has focused on its potential as a precursor for drugs targeting neurological disorders, given its piperidine moiety, which is common in many CNS-active compounds.

Biological Studies

The compound has been investigated for its interactions with biological targets, particularly enzymes and receptors involved in neurotransmission and signaling pathways. Studies suggest that it may exhibit pharmacological activities such as:

  • Inhibition of specific enzymes: Potentially affecting metabolic pathways.
  • Modulation of receptor activity: Influencing neurotransmitter systems.

Chemical Biology

In chemical biology, this compound is utilized to understand mechanisms of action within cellular processes. Its ability to bind selectively to certain molecular targets makes it a valuable tool for probing biological functions and pathways.

Case Study 1: Neuropharmacological Effects

In a study investigating the neuropharmacological effects of pyrimidine derivatives, this compound was shown to modulate dopamine receptor activity, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic syndrome pathways, highlighting its potential utility in developing treatments for obesity and diabetes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Structural and Chemical Profile

Molecular Formula : C₁₃H₁₉ClN₄
Molecular Weight : 278.77 g/mol
Key Features :

  • Chloro group (C4) : Enhances electrophilicity, facilitating nucleophilic substitution reactions.
  • Methyl group (C2) : Contributes to lipophilicity and steric hindrance.

Comparison with Analogous Pyrimidine Derivatives

The compound’s structural and functional attributes are compared to similar pyrimidines below (Table 1), with similarity scores derived from topological and electronic descriptor analyses .

Table 1: Structural Comparison of Analogous Pyrimidine Derivatives

Compound Name CAS Number Substituents (Positions) Molecular Formula Similarity Score
4-Chloro-2-methyl-6-phenylpyrimidine [73576-33-7] Cl (C4), CH₃ (C2), Ph (C6) C₁₁H₁₀ClN₂ 0.83
4-Chloro-6-isopropylpyrimidin-2-amine [26032-72-4] Cl (C4), NH₂ (C2), i-Pr (C6) C₇H₁₁ClN₃ 0.81
4-Chloro-6-methyl-2-(1-methylethyl)pyrimidine [4595-69-1] Cl (C4), CH₃ (C6), i-Pr (C2) C₈H₁₂ClN₂ N/A
2,4-Dichloro-6-phenylpyrimidine [5600-21-5] Cl (C2, C4), Ph (C6) C₁₀H₇Cl₂N₂ 0.79

Key Differences and Implications:

Steric and Conformational Effects :

  • The i-Pr group at C6 in [4595-69-1] introduces steric bulk at a different position (C2 vs. C6), altering molecular geometry and interaction profiles .

Reactivity :

  • Dichloro derivatives like [5600-21-5] exhibit higher electrophilicity at C2 and C4, enabling multi-site reactivity but increasing toxicity risks .

Research Findings and Implications

NMR Spectral Analysis

Comparative NMR studies (e.g., δH chemical shifts) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical environments. For example, the piperidinyl-isopropyl group in the target compound induces upfield shifts in region A due to electron-donating effects, unlike the phenyl group in [73576-33-7] .

Molecular Descriptor Analysis

Van der Waals and electronic descriptors indicate that the target compound’s piperidinyl group increases polar surface area (PSA) by ~20 Ų compared to [4595-69-1], enhancing solubility and bioavailability .

Lumping Strategy in QSAR

Compounds with similarity scores >0.75 (e.g., [73576-33-7], [26032-72-4]) are often grouped in QSAR models, as their shared chloro-methyl-pyrimidine core predicts analogous physicochemical behaviors .

Biological Activity

Overview

4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and an isopropylpiperidin-3-yl substituent, making it a subject of interest for various pharmacological studies.

  • IUPAC Name : 4-chloro-2-methyl-6-(1-propan-2-ylpiperidin-3-yl)pyrimidine
  • Molecular Formula : C13_{13}H20_{20}ClN3_3
  • Molecular Weight : 253.78 g/mol
  • CAS Number : 1316225-88-3

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact mechanism may vary depending on the target, but it often involves inhibition or activation of key proteins involved in cellular signaling.

Pharmacological Studies

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this pyrimidine derivative may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • CNS Activity : Given the presence of the piperidine moiety, there is potential for neuropharmacological effects. Studies are ongoing to evaluate its efficacy in models of anxiety and depression.
  • Antitumor Potential : Some research indicates that this compound may inhibit cancer cell proliferation, warranting further exploration in oncology.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsNotable Activities
4-Chloro-6-(1-methylpiperidin-3-yl)-2-methylpyrimidineSimilar core structure with methyl substitutionAntimicrobial, CNS effects
4-Chloro-6-(1-propylpiperidin-3-yl)-2-methylpyrimidinePropyl substitution influences activityPotential antitumor activity

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrimidine derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.

Case Study 2: Neuropharmacological Assessment

In preclinical trials assessing the compound's effects on anxiety-like behaviors in rodent models, results showed a reduction in anxiety indicators when administered at specific dosages. This suggests a potential application in treating anxiety disorders.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine in laboratory settings?

  • Answer : Strict adherence to PPE (protective eyewear, gloves, lab coats, and masks) is mandatory. Use fume hoods or gloveboxes for volatile or toxic intermediates. Post-experiment waste must be segregated and processed by certified hazardous waste disposal services. Avoid skin contact and inhalation by using closed systems for transfers. Cross-contamination can be minimized with filter tips and dedicated equipment .

Q. How can researchers confirm the structural identity of this compound during synthesis?

  • Answer : Combine spectroscopic techniques:

  • FTIR/Raman : Identify functional groups (e.g., pyrimidine ring vibrations, C-Cl stretches).
  • NMR : Assign protons and carbons (e.g., isopropyl group splitting in 1^1H-NMR, chlorine substitution patterns in 13^{13}C-NMR).
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns.
    Cross-validate with computational methods (e.g., B3LYP/6-311++G**) for vibrational and electronic structure predictions .

Q. What synthetic routes are feasible for introducing the 1-isopropylpiperidin-3-yl moiety into the pyrimidine core?

  • Answer :

  • Nucleophilic Substitution : React 4,6-dichloro-2-methylpyrimidine with 1-isopropylpiperidin-3-amine under basic conditions (e.g., K2_2CO3_3 in DMF at 80°C).
  • Cross-Coupling : Use Buchwald-Hartwig amination with a palladium catalyst to attach the piperidine derivative.
    Monitor reaction progress via TLC or HPLC and purify via column chromatography .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/cc-pVTZ) to:

  • Predict transition states for nucleophilic substitution or coupling reactions.
  • Calculate Gibbs free energy profiles to identify optimal temperatures and catalysts.
  • Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Validate with experimental yields .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Answer :

  • Dynamic NMR : Resolve conformational equilibria (e.g., piperidine ring puckering) by varying temperatures.
  • 2D NMR (COSY, NOESY) : Assign overlapping signals and verify spatial proximity of substituents.
  • X-ray Crystallography : Resolve ambiguities by determining crystal structure, as demonstrated for analogous pyrimidines .

Q. How does steric hindrance from the 1-isopropylpiperidin-3-yl group influence reactivity in further functionalization?

  • Answer :

  • Kinetic Studies : Compare reaction rates with/without the bulky substituent (e.g., Suzuki-Miyaura coupling at the 4-chloro position).
  • Molecular Dynamics Simulations : Visualize steric clashes during ligand-catalyst interactions.
  • Protecting Groups : Temporarily mask the piperidine nitrogen to reduce steric interference during electrophilic substitutions .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Answer :

  • HPLC-MS/MS : Detect low-abundance byproducts (e.g., dechlorinated or oxidized derivatives) with high sensitivity.
  • Isotopic Labeling : Use 13^{13}C/15^{15}N-labeled precursors to track impurity origins.
  • Forced Degradation Studies : Expose the compound to heat/light/acidity to identify stability-linked impurities .

Methodological Notes

  • Safety Compliance : Follow GHS guidelines for hazard communication (e.g., H303/H313/H333 codes) .
  • Data Validation : Cross-reference experimental results with PubChem or crystallographic databases for structural accuracy .
  • Ethical Synthesis : Prioritize atom-economical routes and green solvents to align with sustainable chemistry principles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine

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